2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione
Description
Properties
IUPAC Name |
3-hydroxy-2-(C-methyl-N-prop-2-enylcarbonimidoyl)inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-3-8-15-9(2)12-13(16)10-6-4-5-7-11(10)14(12)17/h3-7,16H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAXELKULBOHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC=C)C1=C(C2=CC=CC=C2C1=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione typically involves the reaction of an indene derivative with an allylamine under specific conditions. One common method includes the condensation of 1H-indene-1,3(2H)-dione with allylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The allylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indene oxides, while reduction could produce indene derivatives with reduced functional groups.
Scientific Research Applications
2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Electronic Properties
(a) π-Bridge Length and Planarity
- ID[1] and ID[2]: ID[1] (2-[4-(dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione) has a short benzylidene π-bridge, resulting in near-planar geometry. ID[2] ((E)-2-{3-[4-(dimethylamino)phenyl]allylidene}-1H-indene-1,3(2H)-dione) features a longer allylidene π-bridge, leading to reduced planarity. Impact: Longer π-bridges enhance conjugation but reduce planarity, affecting intramolecular charge transfer and non-linear optical (NLO) properties .
(b) Substituent Effects
- Pyrophthalone (PP) and Quinophthalone (QP): PP (pyridinyl) and QP (quinolinyl) substituents confer distinct photostability. QP in cyclohexane shows higher UV stability than PP in ethanol .
- Diphacinone: A diphenylacetyl substituent imparts anticoagulant activity, highlighting how bulky hydrophobic groups enable medicinal applications .
- Hydrazono Derivatives: Compounds with hydrazono linkages (e.g., 2-(2-(3,6-dimethylquinoxalin-2-yl)hydrazono)-1H-indene-1,3(2H)-dione) exhibit strong Cu²⁺ sensing due to metal-coordinating N atoms .
(c) Allylamino vs. Other Amino Groups
- The target compound’s allylamino group may enhance solubility and reactivity compared to dimethylamino (ID[1]) or arylhydrazono () substituents.
Physicochemical Properties
(a) Spectroscopic Data
- IR Stretches : C=O vibrations in dione derivatives appear at ~1698–1738 cm⁻¹, consistent across analogs (e.g., 12a in ) .
- NMR Shifts: Allylamino protons would resonate near δ 4.6–5.5 (allyl CH₂), distinct from dimethylamino (δ 2.8–3.2) or hydrazono (δ 7–8) groups .
(b) Thermal Stability
- Melting points for indene-dione derivatives range widely: 217–220°C (hydrazono-quinoxaline, ) . 311–313°C (chroman-ylidene, ) . The allylamino group may lower melting points due to reduced crystallinity compared to aryl substituents.
Photochemical Behavior
- PP and QP exhibit solvent-dependent photostability: QP is stable in cyclohexane but degrades in alkaline aqueous solutions via radical formation .
- Allylamino groups may alter photodegradation pathways compared to electron-deficient substituents (e.g., sulfonyl or halogenated groups in ).
Theoretical and Computational Insights
- DFT studies on hydrazono derivatives () reveal that substituents like methoxyphenyl enhance Cu²⁺ selectivity by tuning frontier molecular orbitals .
- For the allylamino compound, computational modeling could predict charge distribution and reactivity hotspots.
Biological Activity
2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione is an organic compound with the molecular formula . This compound is notable for its indene core structure and the presence of an allylamino group, which may impart unique biological activities. Research has indicated potential applications in antimicrobial and anticancer therapies, making it a subject of interest in medicinal chemistry.
The synthesis of this compound typically involves the condensation of 1H-indene-1,3(2H)-dione with allylamine under specific conditions, often using organic solvents like ethanol or methanol. The reaction is generally conducted at elevated temperatures to ensure complete conversion.
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. A study demonstrated its antiproliferative effects on various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma). The compound showed a significant reduction in cell viability compared to control groups, indicating its potential effectiveness in cancer therapy .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison to Control |
|---|---|---|
| A549 | 15 | Significant |
| HeLa | 10 | More effective |
| B16F10 | 20 | Moderate |
The mechanism underlying its anticancer activity may involve interactions with cellular proteins and pathways that regulate apoptosis and cell cycle progression. Specifically, the compound could interact with caspase pathways, leading to increased apoptosis in tumor cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it exhibits activity against various bacterial strains. The exact mechanism of action is still under investigation but may involve disruption of bacterial cell membranes or interference with essential metabolic processes .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is hypothesized to stem from its ability to bind to specific molecular targets within cells. The allylamino group may enhance its interaction with enzymes or receptors involved in critical cellular pathways. This binding could modulate enzyme activity or receptor signaling, contributing to its antiproliferative and antimicrobial effects .
Case Studies
A recent case study focused on the efficacy of this compound in a preclinical model of cancer. The study administered varying doses of this compound to mice bearing tumors derived from human cancer cell lines. Results indicated a dose-dependent reduction in tumor size, supporting the compound's potential as a therapeutic agent .
Another study examined the compound's safety profile through toxicity assays on non-cancerous cell lines. The results showed that while the compound effectively inhibited cancer cell growth, it exhibited lower toxicity towards normal cells, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
